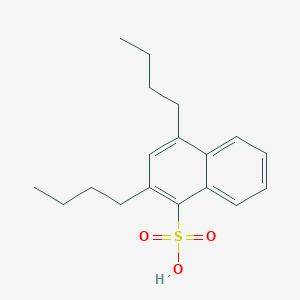

Naphthalenesulfonic acid, dibutyl-

Description

Contextualization within Naphthalenesulfonate Chemistry

Naphthalenesulfonic acids are derivatives of sulfonic acid and contain a naphthalene (B1677914) functional unit. wikipedia.orgwikipedia.orgwikipedia.org These compounds, including dibutyl naphthalenesulfonic acid, are part of a larger family of aromatic sulfonates. ayshzj.com The fundamental structure consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, a sulfonic acid group (-SO3H), and in the case of dibutyl naphthalenesulfonic acid, two butyl groups attached to the naphthalene ring. ligninchina.comlignincorp.com The sodium salt of dibutyl naphthalenesulfonic acid is a prominent form of this compound. nih.gov

The addition of the butyl groups to the naphthalene sulfonate structure creates an amphiphilic molecule, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) properties. ligninchina.com The naphthalene core and the butyl chains form the hydrophobic tail, while the polar sulfonate group acts as the hydrophilic head. ligninchina.comgreenagrochem.com This dual nature is the primary driver of its surface-active properties, classifying it as an anionic surfactant. ligninchina.comgreenagrochem.com

The synthesis of alkyl naphthalene sulfonates often involves the reaction of naphthalene with sulfuric acid, followed by neutralization. atamanchemicals.com For dibutyl naphthalenesulfonic acid, this process would also include an alkylation step to introduce the two butyl groups. greenagrochem.com

Scope of Academic Inquiry

The unique properties of dibutyl naphthalenesulfonic acid have prompted extensive academic and industrial research into its various applications. A significant area of study is its function as a surfactant, which includes its roles as a wetting agent, emulsifier, and dispersant. ligninchina.comchinalignin.comgreenagrochem.com

Key Research Areas:

Surfactant Properties: Research extensively covers its ability to reduce surface tension between liquids or between a liquid and a solid. ligninchina.comcymitquimica.com This property is crucial for its use in industrial cleaners, detergents, and agricultural formulations. greenagrochem.comchinalignin.com

Emulsification: The compound's capacity to stabilize emulsions of immiscible liquids, such as oil and water, is a major focus. ligninchina.comgreenagrochem.com This is particularly relevant in the manufacturing of pesticides, industrial cleaners, textiles, and personal care products. ligninchina.comchinalignin.comgreenagrochem.com

Dispersion: Studies have investigated its effectiveness in preventing the aggregation of solid particles in a liquid medium. greenagrochem.comlignincorp.com This is vital in industries like paint and coatings, paper production, and concrete formulations. chinalignin.comlignincorp.com

Industrial Applications: A broad range of academic inquiry has explored its use in diverse industrial sectors. These include roles as a superplasticizer in concrete to improve workability wikipedia.orgchinalignin.comgreenagrochem.com, a dyeing assistant in the textile industry chinalignin.comchinalignin.com, a component in leather processing chinalignin.comchinalignin.com, and a performance additive in the oil and gas industry chinalignin.com.

The following tables provide a summary of the physical and chemical properties of dibutyl naphthalenesulfonic acid and its sodium salt, as well as an overview of its diverse industrial applications.

Interactive Data Tables

Physical and Chemical Properties of Dibutyl Naphthalenesulfonic Acid and its Sodium Salt

| Property | Dibutyl Naphthalenesulfonic Acid | Sodium Dibutyl Naphthalenesulfonate | Reference(s) |

| Molecular Formula | C18H24O3S | C18H23NaO3S | nih.govuni.lu |

| Molecular Weight | 320.4 g/mol | 342.4 g/mol | nih.govnih.gov |

| Appearance | - | Pellets or Large Crystals; Dry Powder, Liquid | nih.gov |

| Solubility | - | Soluble in water and organic solvents. | greenagrochem.comgreenagrochem.com |

| Stability | - | Stable in acidic, alkaline, and hard water conditions. | greenagrochem.com |

| Thermal Stability | Stable up to certain temperatures, with decomposition and isomerization occurring at higher temperatures (e.g., ≥ 300°C). | Good thermal stability. | cymitquimica.comwgtn.ac.nz |

Overview of Industrial Applications for Sodium Dibutyl Naphthalenesulfonate

| Industry | Application | Function | Reference(s) |

| Agriculture | Pesticide and Herbicide Formulations, Fertilizers | Emulsifier, Dispersant, Wetting Agent | nih.govchinalignin.com |

| Construction | Concrete and Cement Formulations | Superplasticizer, Wetting Agent | chinalignin.comgreenagrochem.com |

| Textiles | Dyeing, Printing, Scouring, Finishing | Wetting Agent, Dispersant, Emulsifier | chinalignin.comchinalignin.com |

| Cleaning | Industrial and Household Detergents, Degreasers | Surfactant, Wetting Agent, Emulsifier | greenagrochem.comchinalignin.com |

| Leather | Tanning and Dyeing Processes | Wetting Agent | chinalignin.comchinalignin.com |

| Paints & Coatings | Pigment and Filler Dispersion | Dispersant | lignincorp.com |

| Paper | Pigment Dispersion, Deinking | Dispersant | chinalignin.comlignincorp.com |

| Oil & Gas | Drilling Fluids, Enhanced Oil Recovery | Emulsion Breaker/Stabilizer, Dispersant | chinalignin.com |

| Personal Care | Creams, Lotions, Shampoos | Emulsifier, Dispersant | chinalignin.comgreenagrochem.com |

| Polymers | Latex and Polymer Emulsions | Stabilizer | chinalignin.com |

Structure

3D Structure

Properties

CAS No. |

25377-92-8 |

|---|---|

Molecular Formula |

C18H24O3S |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2,4-dibutylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C18H24O3S/c1-3-5-9-14-13-15(10-6-4-2)18(22(19,20)21)17-12-8-7-11-16(14)17/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,19,20,21) |

InChI Key |

JCRNSBKSAQHNIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C2=CC=CC=C21)S(=O)(=O)O)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Dibutyl Naphthalenesulfonate

Alkylation and Sulfonation Pathways

The production of dibutyl naphthalenesulfonate is achieved through the Friedel-Crafts alkylation of naphthalene (B1677914) with a butanol isomer, followed by sulfonation, or by sulfonating naphthalene first and then alkylating the resulting naphthalenesulfonic acid. A common industrial method involves the simultaneous or sequential addition of the alkylating and sulfonating agents to naphthalene. atamanchemicals.com

The sulfonation of naphthalene is a classic example of electrophilic aromatic substitution where the position of the sulfonate group on the naphthalene ring is highly dependent on the reaction temperature. wordpress.comscribd.com Attack at the alpha (C1) position is kinetically favored and occurs at lower temperatures, while the beta (C2) position is thermodynamically favored at higher temperatures. wordpress.comscribd.com The formation of the alpha-product is faster but reversible, and upon heating, it can rearrange to the more stable beta-isomer. wordpress.com This stability difference is attributed to the steric hindrance between the bulky sulfonic acid group and the hydrogen atom at the 8-position in the alpha-isomer. wordpress.com

The reaction conditions for the synthesis of alkyl naphthalene sulfonates are critical for achieving high yield and the desired product characteristics. Key parameters include temperature, the type of catalyst, and the solvent used.

Temperature: Temperature plays a crucial role in determining the isomeric distribution of the sulfonate group.

Low Temperature (approx. 80°C): Favors the formation of the kinetically controlled product, 1-naphthalenesulfonic acid. wordpress.comscribd.com

High Temperature (approx. 160°C): Leads to the thermodynamically more stable 2-naphthalenesulfonic acid. wordpress.comscribd.com

For the combined alkylation and sulfonation process, particularly with secondary butyl alcohol as the alkylating agent, an operating temperature between 80°C and 90°C is often preferred. atamanchemicals.com One patented process specifies a temperature range of 81-85°C for the reaction with 2-butanol. google.com

Catalysis: Concentrated sulfuric acid is a commonly used sulfonating agent. shokubai.org Oleum (B3057394) (fuming sulfuric acid) may also be used in conjunction with sulfuric acid to act as both a sulfonating agent and a catalyst. google.com The acid catalyst facilitates both the sulfonation of the naphthalene ring and the Friedel-Crafts alkylation with the alcohol.

Solvents and Other Conditions: The sublimation of naphthalene can lead to a loss of reactant and lower yields. shokubai.org To mitigate this, the reaction can be carried out in a high-boiling point solvent. The use of decalin as a solvent has been shown to significantly improve the product yield to nearly 93%. shokubai.org Industrial processes often involve the incremental and alternating addition of the sulfonating and alkylating agents to control the reaction temperature and achieve the desired degree of substitution. atamanchemicals.com

Table 1: Influence of Temperature on Naphthalene Sulfonation

| Reaction Temperature | Primary Product | Control Type | Reference |

| 80°C | 1-Naphthalenesulfonic acid | Kinetic | wordpress.com, scribd.com |

| 160°C | 2-Naphthalenesulfonic acid | Thermodynamic | wordpress.com, scribd.com |

| 81-85°C | sec-Butyl Naphthalene Sulfonate | N/A | google.com |

The stoichiometry of the reactants is a determining factor in the final composition of the product. In the synthesis of dibutyl naphthalenesulfonate, the goal is to introduce an average of two butyl groups per naphthalene sulfonate molecule.

To achieve a product with an average of at least one alkyl group per naphthalene sulfonate nucleus, a sufficient amount of the alkylating agent must be used. atamanchemicals.com For butyl groups, it is often preferred to have an average of at least 1.1 to 1.2 alkyl groups per molecule in the final product mixture. atamanchemicals.com This slight excess of the alkylating agent helps to drive the reaction towards the desired degree of alkylation.

A patented process details a specific ratio of reactants for the synthesis of sec-butyl naphthalene sulfonate. google.com The process involves the repeated, sequential addition of 2-butanol, sulfuric acid, and oleum until a total of 3277 parts by weight of 2-butanol, 5276 parts by weight of sulfuric acid, and 2953 parts by weight of oleum have been added to 2400 parts by weight of naphthalene. google.com

The purity of the starting materials, such as naphthalene and the butanol isomer, is also important. Impurities can lead to the formation of undesirable colored byproducts, which can reduce the commercial value of the final surfactant product. atamanchemicals.com

Table 2: Example Reactant Ratios for Alkyl Naphthalene Sulfonate Synthesis

| Reactant | Parts by Weight (PBW) | Role | Reference |

| Naphthalene | 2400 | Starting Material | google.com |

| 2-Butanol | 3277 | Alkylating Agent | google.com |

| Sulfuric Acid | 5276 | Sulfonating Agent/Catalyst | google.com |

| Oleum | 2953 | Sulfonating Agent/Catalyst | google.com |

Post-Synthesis Processing and Product Isolation

Following the alkylation and sulfonation reactions, the crude product exists as alkyl naphthalene sulfonic acid in a mixture that may contain unreacted starting materials, sulfuric acid, and byproducts known as "free oil". atamanchemicals.comgoogle.com A multi-step workup procedure is required to isolate and purify the desired product, which is typically converted to a salt for commercial use. greenagrochem.comatamanchemicals.com

The isolation process often involves the following steps:

Phase Separation: In some industrial processes, an acid-rich liquid phase is separated from the organic-rich phase containing the desired product. This step is crucial to prevent the waste of neutralizing agents in subsequent steps. google.com

Neutralization: The organic phase containing the alkyl naphthalene sulfonic acid is dissolved in water and neutralized with a strong alkali, such as sodium hydroxide (B78521) solution, to form the corresponding salt (e.g., sodium dibutyl naphthalenesulfonate). greenagrochem.comgoogle.com This step must be carefully controlled to maintain a specific temperature range, for instance, between 70-80°C. google.com

Purification: The neutralized aqueous solution may undergo further purification. This can include washing steps to remove any remaining impurities. youtube.com

Product Recovery: The final product can be used as an aqueous solution or isolated as a solid after drying. atamanchemicals.com In laboratory-scale syntheses, the sodium salt can be precipitated from the aqueous solution by adding a salt like sodium chloride, which decreases its solubility via the common-ion effect. The resulting precipitate is then collected by filtration. youtube.comyoutube.com

Industrial Scale Production Considerations and Process Optimization

Transitioning the synthesis of dibutyl naphthalenesulfonate from the laboratory to an industrial scale introduces challenges related to efficiency, cost, and process control. cyngn.com Process optimization is a continuous effort to improve manufacturing processes to achieve maximum efficiency, productivity, and quality while minimizing waste and cost. cyngn.com

Key considerations for industrial production include:

Reactor Design: Sublimation of naphthalene at higher reaction temperatures can significantly reduce yield. shokubai.org Specialized reactors designed to suppress sublimation are crucial for an efficient industrial process, with the potential to increase product yield to as high as 98%. shokubai.org

Heat Management: The sulfonation and neutralization reactions are exothermic. Effective heat management is essential to maintain the reaction temperature within the optimal range to ensure the desired product isomer and prevent the formation of byproducts. atamanchemicals.com

Raw Material Handling: The incremental and alternating addition of corrosive reagents like sulfuric acid and oleum requires precise control systems and materials of construction that can withstand the harsh reaction conditions. atamanchemicals.comgoogle.com

Process Control and Scale-Up: Data from laboratory and pilot-scale productions are used to develop models that help in refining process parameters for large-scale manufacturing. The goal is to ensure process stability and reproducibility when scaling up.

Waste Management: The process generates an acidic waste stream from the phase separation step and subsequent washings. Proper treatment and disposal of this waste are critical environmental and economic considerations. Optimization aims to minimize waste generation through efficient reactant use and recycling streams where possible.

Structure Function Relationships and Physico Chemical Characterization in Research Context

Isomeric Forms of Dibutyl Naphthalenesulfonate and Their Research Significance

Commercially available products are often a mixture of various isomers, with the exact composition influencing the product's characteristics. Among the specifically identified isomers in the scientific literature are sodium 2,3-dibutylnaphthalene-1-sulfonate and sodium 3,6-dibutylnaphthalene-1-sulfonate. cymitquimica.com The CAS number for the general sodium salt of dibutyl naphthalenesulfonic acid is 25638-17-9, while the acid form is identified by CAS number 25377-92-8. cymitquimica.comlignincorp.com

The research significance of these different isomers lies in the structure-property relationships that govern their function. The relative positions of the hydrophobic butyl chains and the hydrophilic sulfonate group impact the molecule's geometry, which in turn affects its packing at interfaces, its ability to lower surface tension, and its self-assembly into micelles. While detailed comparative studies on the specific research applications of each pure isomer are not extensively documented in publicly available literature, the variation in their properties is a key area of investigation for optimizing formulations in fields such as emulsion polymerization, pigment dispersion, and agricultural formulations. The synthesis of specific isomers allows researchers to fine-tune the surfactant's performance to meet the demands of a particular system.

Amphiphilic Molecular Architecture and Interfacial Activity Studies

The defining characteristic of dibutyl naphthalenesulfonic acid is its amphiphilic molecular structure. lignincorp.com This architecture consists of a hydrophobic part, the naphthalene (B1677914) ring substituted with two butyl groups, and a hydrophilic part, the sulfonic acid or sulfonate group. lignincorp.com This dual nature is the foundation of its surface-active properties, enabling it to adsorb at interfaces between immiscible phases, such as oil and water, and thereby reduce the interfacial tension. cymitquimica.com

The bulky, aromatic naphthalene core combined with the flexible butyl chains provides a significant non-polar character, while the sulfonate group imparts strong water solubility. This molecular arrangement allows dibutyl naphthalenesulfonate to act as an effective wetting agent, emulsifier, and dispersant. cymitquimica.comgreenagrochem.com In a dispersion, for example, the hydrophobic portion of the molecule adsorbs onto the surface of a solid particle, while the hydrophilic sulfonate group extends into the surrounding aqueous medium. This creates a stabilizing layer around the particles, preventing them from agglomerating through electrostatic and steric repulsion. lignincorp.com

Micellization Behavior and Critical Micelle Concentration (CMC) Investigations

Like other surfactants, above a certain concentration in a solvent, individual molecules of dibutyl naphthalenesulfonate self-assemble into organized aggregates known as micelles. This concentration is termed the critical micelle concentration (CMC). The formation of micelles is a key aspect of the functionality of this surfactant, as it allows for the solubilization of hydrophobic substances in aqueous media. greenagrochem.com

The determination of the CMC is crucial for understanding and optimizing the performance of dibutyl naphthalenesulfonate in various applications. Several methods can be employed to determine the CMC, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy. numberanalytics.com For sodium dibutyl naphthalenesulfonate, a reported critical micelle concentration range is between 0.1 and 1 g/L. This value is a critical parameter for formulators, as many of the compound's properties, such as its ability to solubilize oils, change significantly at concentrations above the CMC. greenagrochem.com

The CMC value can be influenced by several factors, including temperature, pH, and the presence of electrolytes. put.ac.ir The addition of salts to a solution of an ionic surfactant like sodium dibutyl naphthalenesulfonate typically leads to a decrease in the CMC. put.ac.ir This is because the salt ions can screen the electrostatic repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate into micelles. put.ac.ir

Stability Studies in Diverse Physico-Chemical Environments

The robustness of dibutyl naphthalenesulfonate in various chemical and physical conditions is a critical factor for its practical application. Research has focused on its thermal stability and its tolerance to changes in pH and the presence of electrolytes.

Thermal Stability of Dibutyl Naphthalenesulfonate

Sodium dibutyl naphthalenesulfonate generally exhibits good thermal stability. It is reported to be stable in aqueous solutions up to 100°C. greenagrochem.com However, prolonged exposure to higher temperatures can lead to the degradation of the molecule, which can impact its performance. lignincorp.com The exact degradation pathway and the resulting byproducts under various high-temperature conditions are a subject of ongoing research. For instance, studies on other naphthalenesulfonic acids have shown that at very high temperatures, degradation can lead to the formation of naphthalene and other derivatives.

pH and Electrolyte Tolerance of Dibutyl Naphthalenesulfonate Systems

Dibutyl naphthalenesulfonate systems demonstrate stability across a range of pH levels. They are generally stable in neutral and alkaline conditions and also exhibit stability in acidic environments with a pH greater than 2. lignincorp.com However, they can be sensitive to very strong acids and alkalis, which can lead to the hydrolysis of the sulfonate group and a reduction in its effectiveness as a surfactant. lignincorp.com

A significant advantage of dibutyl naphthalenesulfonate is its tolerance to hard water, meaning its performance is not significantly hindered by the presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. lignincorp.com This is an important property for applications where tap water or groundwater is used. The presence of electrolytes, such as sodium chloride (NaCl) and calcium chloride (CaCl₂), can influence the properties of dibutyl naphthalenesulfonate solutions. As mentioned previously, the addition of salts typically lowers the CMC of anionic surfactants. put.ac.ir This effect is generally more pronounced with divalent cations like Ca²⁺ compared to monovalent cations like Na⁺ due to their greater ability to shield the electrostatic repulsion between the surfactant head groups. put.ac.ir

Physico-Chemical Data for Sodium Dibutyl Naphthalenesulfonate

| Property | Value/Information | Source(s) |

| Molecular Formula | C₁₈H₂₃NaO₃S | lignincorp.com |

| Molecular Weight | 342.43 g/mol | lignincorp.com |

| Appearance | Typically a beige solid (powder or granules) or a light yellow transparent liquid. | lignincorp.com |

| Solubility | Highly soluble in water. | lignincorp.com |

| Critical Micelle Concentration (CMC) | 0.1 - 1 g/L | greenagrochem.com |

| Thermal Stability | Stable in aqueous solutions up to 100°C. | greenagrochem.com |

| pH Stability | Stable in acidic (pH > 2) and alkaline conditions. Sensitive to strong acids and alkalis. | lignincorp.com |

| Electrolyte Tolerance | Good tolerance to hard water (Ca²⁺ and Mg²⁺ ions). | lignincorp.com |

Advanced Applications and Performance Evaluation in Specialized Systems

Dibutyl Naphthalenesulfonate as a Multifunctional Surfactant and Dispersant

Dibutyl naphthalenesulfonate, particularly in its sodium salt form (sodium dibutyl naphthalenesulfonate), is a highly effective surface-active agent. Its molecular structure, featuring a hydrophobic dibutyl naphthalene (B1677914) group and a hydrophilic sulfonate group, allows it to function effectively at the interface between different phases. greenagrochem.comlignincorp.commdpi.com This amphiphilic nature is key to its performance as an emulsifier, wetting agent, and dispersant in a variety of industrial applications, including textiles, agriculture, and cleaning products. ligninchina.comresearchgate.net

Emulsification Efficacy in Immiscible Systems

Sodium dibutyl naphthalenesulfonate is a potent emulsifier capable of stabilizing mixtures of immiscible liquids, such as oil and water. greenagrochem.comligninchina.com It achieves this by positioning itself at the oil-water interface, which lowers the interfacial tension and reduces the energy required to form an emulsion. greenagrochem.com Once an emulsion is formed, the surfactant creates a protective layer around the dispersed droplets, preventing them from coalescing and separating. greenagrochem.com This stabilization is enhanced by the electrostatic repulsion between the negatively charged sulfonate groups. greenagrochem.com

One of the key advantages of sodium dibutyl naphthalenesulfonate is its tolerance to hard water, meaning its performance is not significantly affected by the presence of calcium and magnesium ions. greenagrochem.com It also exhibits stability in acidic and alkaline conditions and at temperatures up to 100°C. polymerchem.org These properties make it a robust emulsifier for a wide range of industrial processes, including the formulation of pesticides, industrial cleaners, leather tanning agents, and metalworking fluids. greenagrochem.com

| Emulsifier Property | Performance Characteristic of Sodium Dibutyl Naphthalenesulfonate |

| Emulsification Strength | The large hydrophobic portion provides strong affinity for oils, while the hydrophilic sulfonate group ensures water compatibility. greenagrochem.com |

| Hard Water Tolerance | Remains effective in the presence of calcium and magnesium ions. greenagrochem.com |

| Stability | Stable in acidic and alkaline environments and at elevated temperatures. polymerchem.org |

Wetting Performance on Varied Substrates

The effectiveness of a surfactant in promoting the spreading of a liquid over a solid surface is known as its wetting performance. Sodium dibutyl naphthalenesulfonate is recognized for its excellent wetting properties, which are crucial in applications such as textile processing and agricultural sprays. researchgate.netpolymerchem.org By reducing the surface tension of water, it allows aqueous solutions to spread more evenly and penetrate porous materials more effectively. lignincorp.com

| Substrate Type | General Wetting Performance | Influencing Factors |

| Hydrophobic Surfaces (e.g., Polymers) | Reduces the contact angle of aqueous solutions, promoting spreading. | Concentration of the surfactant, surface roughness, and temperature. |

| Porous Materials (e.g., Textiles, Soils) | Enhances penetration of aqueous solutions into the material. | Porosity and chemical nature of the material. |

Dispersion Mechanisms for Particulate Systems

In addition to its role as an emulsifier for liquid-liquid systems, sodium dibutyl naphthalenesulfonate is a highly effective dispersant for solid particles in a liquid medium. lignincorp.com This is critical in industries such as paints and coatings, where uniform pigment distribution is essential for color consistency and final film properties. lignincorp.com

The dispersion mechanism involves two primary actions:

Adsorption: The hydrophobic part of the surfactant molecule adsorbs onto the surface of the solid particles. lignincorp.com

Stabilization: The hydrophilic sulfonate groups extend into the surrounding liquid, creating a barrier that prevents the particles from aggregating. This stabilization is achieved through a combination of electrostatic repulsion between the negatively charged sulfonate groups and steric hindrance from the bulky dibutyl naphthalene structure. lignincorp.com

This dual stabilization mechanism makes it a versatile dispersant for a range of particulate systems, including pigments and fillers in paints, and active ingredients in pesticide formulations. lignincorp.com

Role in Polymeric and Composite Material Science

The utility of dibutyl naphthalenesulfonate extends into the realm of polymer science, where it can act as a process aid during polymerization and potentially contribute to the stability of the final polymeric materials.

Interactions in Polymerization Processes (e.g., Emulsion Polymerization)

Emulsion polymerization is a common industrial process for producing synthetic polymers, such as styrene-butadiene rubber (SBR). In this process, a surfactant is used to emulsify the monomer droplets in an aqueous phase. Sodium dibutyl naphthalenesulfonate is utilized as an emulsifier in the synthesis of SBR, where it helps to stabilize the monomer emulsion and the resulting polymer latex, ensuring a uniform polymerization process. ligninchina.com

While detailed kinetic studies specifically on the influence of dibutyl naphthalenesulfonate are not extensively published, it is understood that as an emulsifier, it plays a critical role in the nucleation and growth of polymer particles. The concentration of the emulsifier can affect the rate of polymerization and the final particle size of the latex. In the context of SBR production, it also functions as a softener in the rubber formulation. ligninchina.com

Polymeric Stabilization and Degradation Mitigation (e.g., Photostabilization)

The potential for naphthalenesulfonic acid derivatives to contribute to the stabilization of polymers against degradation is an area of scientific interest. While research on dibutyl naphthalenesulfonate itself as a primary photostabilizer is limited in the available literature, related compounds have been investigated. For instance, tin complexes of naphthalene sulfonic acid have been shown to act as photostabilizers for poly(vinyl chloride) (PVC). These complexes help to inhibit the dehydrochlorination process, which is a primary degradation pathway for PVC when exposed to UV light.

Influence on Material Rheology and Flow Properties (e.g., Concrete Superplasticizers)

Dibutyl-naphthalenesulfonic acid and its salts, particularly sodium dibutylnaphthalene sulfonate, function as highly effective superplasticizers in cement and concrete formulations. chinalignin.comgreenagrochem.com These additives are instrumental in modifying the rheology of fresh concrete, significantly enhancing its workability and flow characteristics without compromising its strength. e3s-conferences.org The primary mechanism of action involves the adsorption of the sulfonate molecules onto the surface of cement particles. This imparts a negative charge, leading to electrostatic repulsion between the particles. researchgate.net This repulsion overcomes the attractive van der Waals forces, resulting in a well-dispersed and deflocculated cement paste, which releases entrapped water and dramatically increases the fluidity of the mixture. researchgate.netmdpi.com

The use of naphthalene-based superplasticizers allows for a significant reduction in the water-to-cement ratio, which is a critical factor in producing high-strength and high-performance concrete. researchgate.net Research has demonstrated that the addition of superplasticizers based on naphthalene sulfonic acid-formaldehyde condensate can substantially improve the mechanical properties of hardened concrete. For instance, studies on concrete mixtures with a superplasticizer derived from a naphthalene fraction showed a compressive strength increase of 34.1% with a 0.6% additive dosage and up to 97% with a 0.8% dosage after 28 days. e3s-conferences.orgresearchgate.net

When compared to other types of superplasticizers, such as lignosulfonates (LS) and some polycarboxylate (PC) ethers, naphthalene sulfonates (PNS) often show distinct advantages. In lime-metakaolin grouts, PNS has been shown to be a more effective dispersing agent than LS, which is attributed to its higher anionic charge and linear molecular shape, leading to better adsorption and effectiveness. mdpi.com In certain systems, naphthalene-based superplasticizers have been found to be more effective than polycarboxylate superplasticizers. researchgate.net However, the performance is highly dependent on the specific chemical environment of the cementitious system. For example, in calcium sulfoaluminate (CSA) cement, a naphthalene-based superplasticizer (BNS) was found to promote the formation of ettringite, improving early compressive strength, and significantly prolonging the setting time as dosages increased. mdpi.com

Table 1: Effect of Naphthalene-Based Superplasticizers on Concrete Properties

| Property | Observation | Research Finding |

| Workability/Fluidity | Significantly increases the flow and workability of fresh concrete paste. researchgate.net | In CSA cement, increasing a naphthalene-based superplasticizer from 1.1% to 2.0% improved 5-minute fluidity from 90 mm to 220 mm. mdpi.com |

| Water Reduction | Allows for a substantial reduction in the water/cement ratio while maintaining workability. | The reduction in water content is a primary factor in achieving high-strength concrete. researchgate.net |

| Compressive Strength | Leads to improved mechanical properties and higher ultimate strength due to lower water content and better particle dispersion. researchgate.net | Additions of 0.6% of a naphthalene-based superplasticizer increased 28-day concrete strength by 34.1%. researchgate.net |

| Setting Time | Can prolong the initial and final setting times of cement. | The addition of a naphthalene-based superplasticizer can delay the setting time, an effect that increases with higher dosages. mdpi.com |

| Dispersion Mechanism | Adsorbs onto cement particles, creating electrostatic repulsion that prevents flocculation. researchgate.netmdpi.com | Its linear shape and high anionic charge contribute to its effectiveness as a dispersing agent. mdpi.com |

Functional Roles in Agrochemistry and Industrial Formulations

Enhancement of Agrochemical Efficacy and Distribution

In the agricultural sector, dibutyl-naphthalenesulfonic acid and its salts serve as crucial functional agents in pesticide and fertilizer formulations. nih.gov Their primary role is that of a surfactant, specifically as a wetting agent, emulsifier, and dispersant. greenagrochem.comlignincorp.com When included in agrochemical products, these compounds enhance the efficacy and distribution of the active ingredients. ligninchina.com

The effectiveness of many pesticides depends on their ability to uniformly coat and adhere to plant surfaces, which are often waxy and hydrophobic. As a potent wetting agent, dibutyl-naphthalenesulfonic acid reduces the surface tension of the spray solution, allowing droplets to spread out over a larger area of the leaf rather than beading up. greenagrochem.com This improved coverage ensures a more consistent application of the active ingredient.

Furthermore, many active agrochemical ingredients are oil-based and not readily soluble in water. Dibutyl-naphthalenesulfonic acid acts as a strong emulsifier, enabling the formation of stable oil-in-water emulsions. ligninchina.com It achieves this through its amphiphilic structure, where the hydrophobic dibutyl-naphthalene portion interacts with the oil-based pesticide, and the hydrophilic sulfonate group interacts with water, creating a stable dispersion of pesticide droplets in the spray tank. ligninchina.comgreenagrochem.com This prevents the separation of components and ensures a uniform concentration of the active ingredient is delivered during application. It also functions as a dispersant for solid pesticides formulated as wettable powders, preventing the particles from clumping together in the spray mixture. lignincorp.com

Applications in Hydrocarbon Processing and Enhanced Recovery

The unique surfactant properties of dibutyl-naphthalenesulfonic acid make it valuable in the oil and gas industry, particularly in drilling operations and for enhanced oil recovery (EOR). chinalignin.comgreenagrochem.com Its stability under harsh conditions, such as high temperatures and salinity, is a key advantage in these demanding environments. chinalignin.comgreenagrochem.com

In drilling fluids, it can act as a dispersant, helping to maintain the suspension of weighting agents and drilled solids, which is critical for controlling fluid density and viscosity. greenagrochem.com As a surfactant, it can also aid in reducing the friction between the drill string and the wellbore.

In enhanced oil recovery, the goal is to mobilize and extract residual oil trapped in reservoir rock pores after primary and secondary recovery phases. google.com Chemical flooding, a common EOR technique, involves injecting surfactants to lower the interfacial tension (IFT) between the oil and the injection fluid (typically water or brine). rsc.orgkuleuven.be By significantly reducing IFT, surfactants like dibutyl-naphthalenesulfonic acid help to detach oil droplets from the rock surface and form an oil-water emulsion that can be more easily swept toward production wells. rsc.org Its role as a dispersant for crude oil is also noted, which can be beneficial in preventing the formation of sludge and asphaltene deposits that can plug pipelines and equipment. greenagrochem.comneaseco.com

Utilization in Textile and Leather Processing

Dibutyl-naphthalenesulfonic acid is a versatile auxiliary chemical widely employed in both the textile and leather industries due to its excellent wetting, dispersing, and stabilizing properties. chinalignin.comgoogle.com

In textile processing, it is used across several stages, including scouring, dyeing, and finishing. capitalresin.com As a wetting agent, it ensures rapid and uniform penetration of processing liquors into the textile fibers, which is crucial for consistent results. greenagrochem.com During dyeing, it acts as a dispersing and leveling agent, keeping dye particles finely distributed in the dyebath and promoting their even uptake by the fabric. This prevents issues like patchy or uneven coloration and is effective for both natural and synthetic fibers. chinalignin.comgreenagrochem.com In scouring processes, it aids in the removal of natural impurities like oils and waxes from raw fibers, preparing them for subsequent treatments. capitalresin.com

In the leather industry, dibutyl-naphthalenesulfonic acid functions as a synthetic tanning agent, or "syntan". greenagrochem.com It is typically used as an auxiliary agent in conjunction with primary tanning agents like chromium salts or vegetable tannins. greenagrochem.com Its application helps to improve the penetration and uniform distribution of the primary tanning agents and dyes, leading to a more consistent and vibrant coloration of the leather. greenagrochem.com Furthermore, it contributes desirable physical properties to the final product, enhancing the "fullness" and softness of the leather without causing excessive stiffness. greenagrochem.com Its compatibility with other tanning materials makes it a versatile component in producing a wide range of leather goods. greenagrochem.com

Table 2: Functions of Dibutyl-Naphthalenesulfonic Acid in Textile and Leather Processing

| Industry | Process Stage | Function | Benefit |

| Textile | Scouring | Wetting & Cleaning Agent | Aids in removing natural oils and waxes from raw fibers. chinalignin.comcapitalresin.com |

| Dyeing & Printing | Wetting, Dispersing, & Leveling Agent | Ensures uniform dye penetration and prevents patchy coloration. chinalignin.comgreenagrochem.com | |

| Finishing | Emulsion Stabilizer | Facilitates the consistent application of softeners or coatings. chinalignin.comgreenagrochem.com | |

| Leather | Tanning | Auxiliary Syntan | Improves penetration and fixation of primary tanning agents. greenagrochem.com |

| Dyeing/Fatliquoring | Dispersing Agent | Promotes uniform uptake of dyes and fatliquors for even color and feel. greenagrochem.com | |

| - | Filling Agent | Enhances the fullness and softness of the finished leather. greenagrochem.com |

Contributions to Cleaning and Detergency Formulations

Dibutyl-naphthalenesulfonic acid is a high-performance anionic surfactant that plays a multifunctional role in both household and industrial cleaning formulations. greenagrochem.comgreenagrochem.com Its chemical structure, featuring a hydrophobic butyl-naphthalene component and a hydrophilic sulfonate group, allows it to effectively reduce surface tension at interfaces between water and oily or solid soils. greenagrochem.comgreenagrochem.com

A key attribute of this compound is its excellent performance and stability in challenging conditions, including hard water, acidic, and alkaline environments, and across a range of temperatures. greenagrochem.comgreenagrochem.com This makes it a robust ingredient for heavy-duty industrial cleaners, degreasers, and specialty detergents. greenagrochem.com The presence of the two butyl groups enhances its wetting and emulsifying power compared to simpler naphthalene sulfonates, making it particularly effective for detergency. greenagrochem.comchemicalindustriessecrets.com

In cleaning products, its action can be broken down into several key functions:

Wetting: It lowers the surface tension of the cleaning solution, allowing it to penetrate fabrics and spread across hard surfaces more effectively to reach the soil. greenagrochem.com

Emulsification: It breaks down and encapsulates oily and greasy soils, forming stable emulsions (micelles) that lift the soil from the surface and suspend it in the wash water. greenagrochem.comgreenagrochem.com

Dispersion: It disperses solid dirt particles and prevents them from redepositing onto the cleaned surface, ensuring a thorough clean. greenagrochem.com

While not a primary foaming agent, it can support and stabilize foam in formulations where moderate foam is desired to aid in the mechanical cleaning action. greenagrochem.com Its applications range from laundry detergents and dishwashing liquids to powerful degreasers used in automotive and manufacturing settings. chinalignin.comgreenagrochem.com

Environmental Science and Sustainability Research

Biodegradation Pathways and Environmental Persistence of Dibutyl Naphthalenesulfonate

The microbial breakdown of naphthalenesulfonates, including the dibutyl form, is a multi-step process initiated by specific bacterial enzymes. The general pathway for naphthalenesulfonates involves an initial desulfonation step, which is often the rate-limiting part of the degradation. ethz.ch

Bacteria capable of degrading naphthalene (B1677914) and its sulfonated derivatives have been identified primarily among Proteobacteria (such as Pseudomonas, Sphingomonas, and Comamonas) and Actinobacteria (Rhodococcus). nih.govresearchgate.net These microbes possess specialized enzyme systems to attack the stable aromatic structure.

The degradation typically proceeds as follows:

Initial Attack and Desulfonation : The process begins with a dioxygenase enzyme attacking the aromatic ring. This leads to the formation of a dihydrodiol intermediate. ethz.chnih.gov The sulfonate group is then eliminated, often spontaneously, as sulfite. This initial desulfonation is crucial as it makes the naphthalene ring more susceptible to further degradation. ethz.chnih.gov

Ring Cleavage : Once the sulfonate group is removed, the resulting 1,2-dihydroxynaphthalene enters the classical naphthalene degradation pathway. nih.gov The aromatic ring is cleaved by another dioxygenase enzyme.

Metabolism to Central Intermediates : The cleaved ring is further processed through a series of enzymatic reactions, often referred to as the "upper pathway," which leads to the formation of key intermediates like salicylate (B1505791). nih.govmdpi.com From there, a "lower pathway" converts salicylate into compounds such as catechol or gentisate, which can then be funneled into the central carbon metabolism of the microorganism (e.g., the Krebs cycle) and used for energy and cell growth. nih.govresearchgate.net

Microbial consortia, or mixed communities of bacteria, are often more effective at completely degrading complex compounds like dibutyl naphthalenesulfonate than single strains. nih.gov One member of the consortium may perform the initial desulfonation, releasing metabolites that other members can then break down further. nih.gov

The efficiency of dibutyl naphthalenesulfonate biodegradation is not constant and is heavily influenced by a variety of environmental factors in both water and soil. nih.gov The interplay of these abiotic and biotic factors determines the compound's persistence.

| Factor | Influence on Biodegradation |

| Oxygen Availability | Aerobic conditions are generally required for the initial dioxygenase attack on the naphthalene ring. Lack of oxygen significantly slows or halts this degradation pathway. nih.gov |

| Temperature | Microbial activity is temperature-dependent. Optimal temperatures can enhance enzyme activity and degradation rates, while very low or high temperatures can inhibit them. nih.govresearchgate.net |

| pH | The pH of the soil or water can affect microbial health and the functionality of the enzymes involved in degradation. Most degrading microbes have an optimal pH range for growth and metabolic activity. nih.gov |

| Nutrient Availability | The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and their ability to produce the necessary enzymes for degradation. nih.gov |

| Substrate Bioavailability | Dibutyl naphthalenesulfonate must be accessible to the microorganisms. In soil, it can adsorb to organic matter or clay particles, reducing its availability for degradation. Its solubility in water generally makes it more bioavailable in aquatic systems. lignincorp.comnih.gov |

| Presence of Other Xenobiotics | The presence of other pollutants can have mixed effects. Some may be toxic to the degrading microbes, while others might induce the production of enzymes that can also act on dibutyl naphthalenesulfonate. nih.gov |

Environmental Distribution and Fate in Environmental Compartments

As a surfactant, dibutyl naphthalenesulfonate is primarily used in aqueous formulations for industries such as textiles, pesticides, construction, and detergents. zjzgchem.comlignincorp.comgreenagrochem.comgreenagrochem.com Its environmental distribution is largely governed by its use patterns and its physicochemical properties.

Water : Due to its high water solubility, the primary environmental compartment of concern is water. lignincorp.comzjzgchem.com It can enter aquatic systems through industrial wastewater discharge, runoff from agricultural areas where it's used in pesticide formulations, or from its use in construction materials. lignincorp.comgreenagrochem.com Once in rivers or lakes, it will remain primarily in the water column.

Soil and Sediment : While highly water-soluble, it can adsorb to soil and sediment particles, particularly those with high organic content. This can lead to its accumulation in bottom sediments of water bodies and in agricultural soils. nih.gov The transport of pollutants through soil can lead to the contamination of groundwater. nih.govmdpi.com

Biota : The potential for bioaccumulation in organisms exists. While the hydrophilic sulfonate group can facilitate elimination, the hydrophobic naphthalene and butyl components can lead to some uptake by aquatic life. lignincorp.comnih.gov Studies on broader groups of naphthalenesulfonic acids indicate some may be bioaccumulative. canada.ca

Air : Volatilization from water is generally low due to its nature as a salt, meaning it is not considered a significant atmospheric pollutant. nih.gov

Strategies for Environmental Impact Mitigation (e.g., Wastewater Treatment Compatibility)

Given its widespread use, strategies to mitigate the environmental impact of dibutyl naphthalenesulfonate focus on responsible use and effective wastewater treatment.

Wastewater Treatment: Standard wastewater treatment plants that utilize activated sludge processes can effectively remove dibutyl naphthalenesulfonate. The microbial populations within the activated sludge can acclimate to and degrade the surfactant. lignincorp.com However, its resistance to degradation can sometimes be a challenge. nih.gov

Advanced and combined treatment methods have shown promise for enhancing removal:

Microbial Symbiotic Systems : Combining specific degrading bacteria with other microbes, such as ureolytic bacteria, can create a symbiotic system. This approach can lead to more efficient degradation, even at high concentrations of the pollutant. nih.gov

Bioreactor Technology : Using specialized bioreactors, such as those with immobilized microbial cultures, can improve degradation performance and resilience compared to simple suspension cultures, especially under non-sterile industrial conditions. mdpi.comresearchgate.net

Industrial Practices: Responsible industrial use is a key mitigation strategy. This includes optimizing the dosage of the chemical to prevent overuse and implementing closed-loop systems or on-site pre-treatment of wastewater to reduce the load on municipal treatment facilities. lignincorp.com

Analytical Chemistry and Characterization Techniques

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of dibutylnaphthalenesulfonic acid from various matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer viable methods, each with specific applications and requirements.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a primary technique for the analysis of non-volatile compounds like dibutylnaphthalenesulfonic acid. Given the polar nature of the sulfonic acid group and the non-polar character of the dibutyl-naphthalene structure, reversed-phase HPLC is a suitable approach. The separation mechanism would involve partitioning of the analyte between a non-polar stationary phase (like C18 or C8) and a polar mobile phase.

The mobile phase composition is a critical parameter in achieving good separation. A typical mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile or methanol. To ensure the analyte is in a single ionic form and to achieve better peak shape, a buffer is often added to the mobile phase to control the pH. Due to the strong acidic nature of the sulfonic acid group, it will be ionized over a wide pH range. Ion-pairing reagents can also be added to the mobile phase to improve retention and resolution of ionic compounds on reversed-phase columns.

Detection of dibutylnaphthalenesulfonic acid can be effectively achieved using a UV detector, as the naphthalene (B1677914) ring system is a strong chromophore. A diode array detector (DAD) or a fluorescence detector (FLD) could also be employed for enhanced selectivity and sensitivity. For complex matrices, coupling HPLC with mass spectrometry (LC-MS) provides the highest level of selectivity and confirmatory analysis. upce.cz

Table 1: Illustrative HPLC Parameters for Dibutylnaphthalenesulfonic Acid Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) for Derivatives and Impurities

Direct analysis of highly polar and non-volatile compounds like naphthalenesulfonic acids by gas chromatography is generally not feasible. upce.cz Therefore, a derivatization step is necessary to convert the sulfonic acid group into a less polar and more volatile derivative.

A common derivatization strategy involves esterification of the sulfonic acid. For instance, the compound can be converted to its methyl or butyl ester. Another approach is the formation of silyl esters using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the resulting compound is amenable to GC analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of these derivatives. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides mass spectral data that can be used for structural confirmation and identification of impurities. A study on the determination of naphthalenesulfonic acid isomers utilized on-line derivatization in the GC injection port with tetrabutylammonium salts to form butylated derivatives, which were then analyzed by GC-MS. nih.gov This approach could be adapted for the analysis of dibutylnaphthalenesulfonic acid, particularly for isomer-specific quantification and impurity profiling.

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of dibutylnaphthalenesulfonic acid. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework of dibutylnaphthalenesulfonic acid.

In the ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons on the naphthalene ring and the aliphatic protons of the two butyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the naphthalene ring. The signals for the butyl groups would appear in the upfield region of the spectrum, typically between 0.8 and 3.0 ppm, and their multiplicity would reveal the connectivity of the protons.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (typically 120-150 ppm), while the aliphatic carbons of the butyl groups would appear in the upfield region (typically 10-40 ppm). The position of the sulfonic acid group and the butyl groups on the naphthalene ring would significantly influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Dibutylnaphthalenesulfonic Acid Isomer

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| -CH₂- (butyl, alpha to ring) | 2.5 - 3.0 | 30 - 35 |

| -CH₂- (butyl) | 1.3 - 1.8 | 20 - 30 |

| -CH₃ (butyl) | 0.8 - 1.0 | 13 - 15 |

Note: These are generalized predicted values and will vary depending on the specific isomeric structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of dibutylnaphthalenesulfonic acid would be characterized by absorption bands corresponding to the sulfonic acid group, the aromatic naphthalene ring, and the aliphatic butyl groups.

The sulfonic acid group gives rise to several characteristic absorptions. The O-H stretching vibration is typically a broad band in the region of 3000-2500 cm⁻¹. The asymmetric and symmetric S=O stretching vibrations are strong bands that appear in the regions of 1250-1160 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretching vibration is usually observed in the 700-600 cm⁻¹ region. It is important to note that the IR spectra of sulfonic acids can resemble those of their salts due to hydration. rsc.org

The aromatic C-H stretching vibrations of the naphthalene ring are expected to appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be seen in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the butyl groups will be observed just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for Dibutylnaphthalenesulfonic Acid

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Sulfonic Acid) | 3000 - 2500 | Broad, Strong |

| Aromatic C-H | 3100 - 3000 | Medium |

| Aliphatic C-H | 2960 - 2850 | Strong |

| Aromatic C=C | 1600 - 1450 | Medium |

| S=O (asymmetric) | 1250 - 1160 | Strong |

| S=O (symmetric) | 1080 - 1010 | Strong |

| S-O | 700 - 600 | Medium |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. For a polar compound like dibutylnaphthalenesulfonic acid, electrospray ionization (ESI) is a suitable ionization technique, typically in the negative ion mode. upce.cz The resulting mass spectrum would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻.

When coupled with a fragmentation technique (MS/MS), further structural information can be obtained. Fragmentation of the [M-H]⁻ ion would likely involve the loss of SO₃ (80 Da) or cleavage of the butyl chains.

For the analysis of less polar derivatives, such as the esters formed for GC-MS analysis, electron ionization (EI) can be used. The EI mass spectrum would exhibit a molecular ion peak (if stable enough) and a series of fragment ions. A study involving butylated naphthalenesulfonic acid isomers showed characteristic fragmentation patterns, including the molecular ion and a significant [M-56]⁺ ion, corresponding to the loss of a butene molecule. nih.gov This fragmentation pattern would be a key indicator for the presence of the butyl groups.

Surface and Interfacial Tension Measurement Techniques

The efficacy of dibutyl naphthalenesulfonate as a wetting agent, emulsifier, and dispersant is fundamentally linked to its ability to reduce the surface tension of liquids and the interfacial tension between immiscible phases ligninchina.comgreenagrochem.com. Accurate measurement of these properties is crucial for formulation development and quality control. Several established techniques are used for this purpose, primarily categorized into force-based and optical methods. surface-technology-germany.de

Force Tensiometry Methods

Force tensiometers measure the force exerted on a probe as it interacts with the liquid interface. surface-technology-germany.de This force is then used to calculate the surface or interfacial tension.

Du Noüy Ring Method: This widely used technique involves a precisely crafted platinum-iridium ring. wikipedia.orgkruss-scientific.com The ring is submerged into the liquid and then slowly pulled through the interface. biolinscientific.com As the ring is withdrawn, it pulls a meniscus of liquid with it. The force required to pull this meniscus reaches a maximum just before the liquid lamella detaches from the ring. biolinscientific.com This maximum force (F) is measured by a sensitive balance and used to calculate the surface tension (γ) after applying a correction factor (f) that accounts for the geometry of the ring and the volume of the pulled liquid. wikipedia.orgkruss-scientific.com The calculation is based on the perimeter of the ring (L). wikipedia.org Due to the dynamic nature of pulling the ring, this method is considered quasi-static and may not always represent the true equilibrium tension, especially in surfactant solutions where molecules need time to adsorb to the newly created interface. surface-technology-germany.dekruss-scientific.com

Wilhelmy Plate Method: This method utilizes a thin, roughened platinum plate oriented perpendicularly to the liquid interface. wikipedia.org The plate is brought into contact with the liquid surface, and the force resulting from the wetting of the plate is measured. dataphysics-instruments.com Unlike the du Noüy ring, the plate remains stationary during the measurement, allowing for the determination of true equilibrium surface tension over time. kruss-scientific.com This makes it particularly suitable for studying the kinetics of surfactant adsorption at the interface. surface-technology-germany.de The surface tension (γ) is calculated using the Wilhelmy equation, which relates the measured force (F) to the wetted perimeter of the plate (L) and the contact angle (θ) between the liquid and the plate. kruss-scientific.com For platinum plates that are completely wetted by the liquid, the contact angle is assumed to be 0° (cos θ = 1), simplifying the calculation. dataphysics-instruments.comkruss-scientific.com

Optical Tensiometry Methods

Optical methods analyze the shape of a liquid drop, which is governed by the balance between surface tension and gravitational forces. biolinscientific.com

Pendant Drop Method: This technique involves forming a droplet of a liquid hanging from the tip of a needle. biolinscientific.com A high-resolution camera captures the profile of the drop. dataphysics-instruments.com The shape of this pendant drop is determined by the Young-Laplace equation, which relates the pressure difference across the curved interface to the surface tension and the principal radii of curvature. biolinscientific.comunimelb.edu.au Sophisticated software analyzes the drop shape and iteratively fits the profile to the Young-Laplace equation to calculate the surface or interfacial tension. dataphysics-instruments.comresearchgate.net This method is highly advantageous when only small sample volumes are available and can be used to measure interfacial tension between two immiscible liquids. biolinscientific.comdataphysics-instruments.com

Table 1: Comparison of Surface and Interfacial Tension Measurement Techniques

| Technique | Principle | Measurement Type | Key Advantages | Limitations |

|---|---|---|---|---|

| Du Noüy Ring | Force-based; measures the maximum force required to pull a platinum ring through an interface. wikipedia.org | Quasi-static kruss-scientific.com | Widely established and standardized. | Requires correction factors; movement can disturb equilibrium in surfactant systems. surface-technology-germany.dekruss-scientific.com |

| Wilhelmy Plate | Force-based; measures the wetting force on a stationary platinum plate at the interface. wikipedia.org | Static kruss-scientific.com | Allows for true equilibrium and kinetic measurements; no correction factors needed if wetting is perfect. wikipedia.orgkruss-scientific.com | Requires a perfectly clean plate for a 0° contact angle. |

| Pendant Drop | Optical; analyzes the shape of a hanging drop based on the Young-Laplace equation. biolinscientific.com | Static | Requires very small sample volumes; can measure high viscosity liquids. surface-technology-germany.debiolinscientific.com | Requires knowledge of the liquid's density; less precise for very low interfacial tensions. biolinscientific.com |

Rheological Characterization of Dibutyl Naphthalenesulfonate-Containing Systems

Dibutyl naphthalenesulfonate is often incorporated into complex formulations like dispersions, emulsions, and suspensions to modify their flow properties and ensure stability. lignincorp.comligninchina.com Rheological characterization is essential for understanding how this compound affects the viscosity and viscoelasticity of these systems, which in turn dictates their performance during processing, storage, and application. anton-paar.com

Rotational Viscometry

Rotational viscometers measure a fluid's resistance to flow by monitoring the torque required to rotate a spindle immersed in the sample at a controlled speed. anton-paar.comglobalgilson.com This technique is used to generate flow curves (viscosity vs. shear rate), which reveal the fluid's behavior under different flow conditions.

Many systems containing dispersants like dibutyl naphthalenesulfonate exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. This means their viscosity decreases as the shear rate increases. At rest or under low shear, the particles might form a weak, loosely associated network, resulting in high viscosity. As the shear rate increases (e.g., during pumping, mixing, or spraying), this structure is broken down, causing the particles to align with the flow, which leads to a reduction in viscosity. This property is critical in applications like paints and coatings, where a high viscosity at rest prevents sagging and settling, while a low viscosity under high shear allows for easy application.

Table 2: Illustrative Viscosity Data for a Shear-Thinning Dispersion

| Shear Rate (s⁻¹) | Viscosity (Pa·s) | Behavior |

|---|---|---|

| 0.1 | 10.5 | High viscosity at low shear, indicative of a structured system at rest. |

| 0.5 | 8.2 | |

| 1.0 | 6.8 | |

| 10 | 2.1 | Viscosity decreases as shear rate increases, demonstrating shear-thinning. |

| 50 | 0.9 | |

| 100 | 0.5 |

Oscillatory Rheometry

Oscillatory rheometry is used to characterize the viscoelastic properties of materials. researchgate.net Instead of continuous rotation, a small, oscillating (sinusoidal) strain or stress is applied to the sample, and the resulting stress or strain is measured. anton-paar.com This non-destructive technique provides insight into the material's internal structure. researchgate.net The key parameters measured are:

Storage Modulus (G'): Also known as the elastic modulus, G' represents the energy stored in the material during one oscillation cycle. It is a measure of the solid-like behavior of the sample. A higher G' indicates a more structured, elastic material. youtube.comtainstruments.com

Loss Modulus (G''): Also known as the viscous modulus, G'' represents the energy dissipated as heat during one oscillation cycle. It is a measure of the liquid-like behavior of the sample. A higher G'' indicates a more fluid, viscous material. youtube.comtainstruments.com

Table 3: Illustrative Oscillatory Rheology Data for a Viscoelastic System

| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Interpretation (G' vs G'') |

|---|---|---|---|

| 0.1 | 50 | 15 | G' > G'': Predominantly elastic (solid-like) behavior at low frequencies (at rest). |

| 1.0 | 55 | 25 | G' > G'': Structure remains predominantly elastic. |

| 10.0 | 65 | 45 | G' > G'': Still solid-like, but viscous component is increasing. |

| 100.0 | 80 | 95 | G'' > G': Predominantly viscous (liquid-like) behavior at high frequencies. |

Comparative and Structure Activity Relationship Studies

Comparison of Dibutyl Naphthalenesulfonate with Other Naphthalenesulfonate Derivatives

The properties of alkyl naphthalenesulfonates (ANS) are significantly influenced by the nature of the alkyl group substituent. The dibutyl derivative occupies a specific performance niche compared to analogues with shorter or no alkyl chains.

Dibutyl naphthalenesulfonate is distinguished from unsubstituted sodium naphthalenesulfonate by its enhanced emulsifying and wetting capabilities, a direct result of the hydrophobic character contributed by the two butyl groups. greenagrochem.com However, this increased hydrophobicity leads to lower water solubility compared to its simpler counterpart. greenagrochem.com When compared to other short-chain alkyl derivatives, such as the diisopropyl or monobutyl versions, sodium dibutyl naphthalenesulfonate generally exhibits superior wetting and emulsifying properties. chemicalindustriessecrets.com This enhancement is attributed to the larger, more hydrophobic nature of the dual butyl chains, which improves interaction with non-polar substances like oils and organic particles. lignincorp.comligninchina.com

Foaming characteristics also vary with the alkyl substitution. Low molecular weight derivatives, such as those with methyl or ethyl groups, tend to produce less foam. chemicalindustriessecrets.com In contrast, derivatives in the molecular weight range of 280-300, which includes the dibutyl variant, are known for higher foam generation. chemicalindustriessecrets.com However, compared to prolific foaming agents like Sodium Lauryl Sulfate (SLS), dibutyl naphthalenesulfonate is considered a lower-foaming surfactant, an advantage in applications where excessive foam is undesirable. greenagrochem.com

The following table summarizes the comparative properties of various naphthalenesulfonate derivatives.

| Feature | Sodium Dibutyl Naphthalenesulfonate | Sodium Diisopropyl Naphthalenesulfonate | Sodium Monobutyl Naphthalenesulfonate | Sodium Naphthalenesulfonate (unsubstituted) |

| Wetting Power | Excellent chemicalindustriessecrets.com | Good chemicalindustriessecrets.com | Moderate | Low |

| Emulsifying Power | Excellent greenagrochem.comchemicalindustriessecrets.com | Good chemicalindustriessecrets.com | Moderate | Low greenagrochem.com |

| Water Solubility | Less soluble greenagrochem.comchemicalindustriessecrets.com | More soluble than dibutyl chemicalindustriessecrets.com | More soluble than dibutyl | High |

| Foaming | Moderate to high chemicalindustriessecrets.com | Moderate | Low to moderate | Low |

| Hydrophobicity | High | Moderate to high neaseco.com | Moderate | Low |

Structure-Activity Relationship (SAR) Investigations for Optimized Performance

The performance of an alkyl naphthalenesulfonate surfactant is a direct function of its molecular architecture. Structure-activity relationship (SAR) studies focus on how modifications to the hydrophobic tail (alkyl groups) and the hydrophilic head (sulfonate group) dictate its functional properties.

The primary factors influencing performance are the length, number, and branching of the alkyl chains attached to the naphthalene (B1677914) core. chemicalindustriessecrets.com

Alkyl Chain Length: The length of the alkyl chain is a critical determinant of the surfactant's hydrophobic-lipophilic balance (HLB). Longer alkyl chains increase the hydrophobic character of the molecule. researchgate.netnih.gov This generally leads to improved surface activity, such as the ability to lower surface tension and form micelles at lower concentrations (a lower critical micelle concentration, or CMC). researchgate.netresearchgate.net Studies on various surfactant types show that increasing the alkyl chain length enhances adsorption at interfaces and can improve interactions with non-polar substances. researchgate.netmdpi.com For alkyl naphthalenesulfonates, this translates to more effective wetting and emulsification as the chain length increases up to a certain point. chemicalindustriessecrets.com For instance, research on alkyl methylnaphthalene sulfonates demonstrated that increasing the alkyl chain from hexyl to tetradecyl significantly improved the ability to reduce oil-water interfacial tension. researchgate.net

Degree of Sulfonation: The position and number of sulfonate groups determine the molecule's water solubility and anionic character. The single sulfonate group on the naphthalene ring provides strong hydrophilicity and is responsible for its stability in hard water and electrolyte solutions. greenagrochem.comlignincorp.com While multiple sulfonation is possible, it would increase water solubility at the expense of surface activity, shifting the balance away from the properties that make dibutyl naphthalenesulfonate an effective emulsifier and dispersant.

These structural elements collectively create an amphiphilic molecule with a robust hydrophobic section (the naphthalene core with two butyl chains) and a potent hydrophilic head (the sulfonate group). lignincorp.com This balance is key to its function, allowing it to align at oil-water or solid-water interfaces, reduce interfacial tension, and stabilize dispersions and emulsions. ligninchina.com

Performance Comparison with Alternative Surfactant Classes

Dibutyl naphthalenesulfonate's performance profile is best understood when contrasted with other major classes of surfactants. Its specific combination of properties makes it more suitable for certain industrial applications than common commodity surfactants.

Anionic Surfactants:

Linear Alkylbenzene Sulfonates (LAS): LAS are widely used in household detergents. While both are anionic surfactants, dibutyl naphthalenesulfonate exhibits superior performance in hard water. lignincorp.com The naphthalene ring structure provides greater stability and resistance to precipitation by calcium and magnesium ions compared to the simpler structure of LAS. lignincorp.com

Sodium Lauryl Sulfate (SLS): SLS is known for its high foaming ability. Dibutyl naphthalenesulfonate produces significantly less foam, which is an advantage in industrial processes like textile manufacturing or in cleaners where foam can interfere with operations. greenagrochem.com Furthermore, the larger, more complex hydrophobic structure of dibutyl naphthalenesulfonate makes it more effective at emulsifying heavier oils compared to the single-chain structure of SLS. ligninchina.com

Non-Ionic Surfactants (e.g., Alcohol Ethoxylates): Non-ionic surfactants work through a steric hindrance mechanism. Dibutyl naphthalenesulfonate, being anionic, provides stabilization via electrostatic repulsion. This makes it more robust in high-ionic-strength environments where the effectiveness of some non-ionics can diminish. lignincorp.com It also demonstrates superior performance in hard water compared to many non-ionic emulsifiers. ligninchina.com

Other Dispersants:

Lignosulfonates: These are byproducts of the paper industry and are often used as dispersants in applications like concrete admixtures. While both are effective dispersants, blends of alkyl naphthalenesulfonate condensates and lignosulfonates have shown unexpected synergistic improvements in performance compared to using lignosulfonates alone, suggesting complementary mechanisms. researchgate.net

Polycarboxylates: Commonly used in the ceramics and cement industries, polycarboxylates are excellent dispersants for inorganic particles. However, due to its aromatic naphthalene core, dibutyl naphthalenesulfonate offers better performance in systems that also contain organic or oily components. lignincorp.com

The following table provides a comparative overview of dibutyl naphthalenesulfonate and other surfactant classes.

| Surfactant Class | Dibutyl Naphthalenesulfonate | Linear Alkylbenzene Sulfonates (LAS) | Sodium Lauryl Sulfate (SLS) | Non-Ionic Surfactants (e.g., Alcohol Ethoxylates) | Lignosulfonates |

| Surfactant Type | Anionic | Anionic | Anionic | Non-ionic | Anionic |

| Hard Water Tolerance | Excellent lignincorp.comligninchina.com | Moderate lignincorp.com | Moderate | Good | Good |

| Foaming Profile | Low to Moderate greenagrochem.com | Moderate | High greenagrochem.com | Low | Low |

| Dispersing Ability | Excellent lignincorp.com | Good | Moderate | Good | Excellent |

| Emulsification (Heavy Oils) | Excellent ligninchina.com | Moderate | Moderate | Variable | Poor |

| Primary Stabilization | Electrostatic lignincorp.com | Electrostatic | Electrostatic | Steric lignincorp.com | Electrostatic |

Computational and Theoretical Chemistry Insights

Molecular Modeling and Simulation of Dibutyl Naphthalenesulfonate Behavior

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and dissipative particle dynamics (DPD), are instrumental in elucidating the dynamic behavior of surfactant molecules like dibutyl naphthalenesulfonate in various environments. These simulations can model systems containing millions of atoms, providing insights into complex processes like self-assembly and interfacial interactions over time.

MD simulations track the movement of each atom in a system over time based on a "force field"—a set of equations that describe the potential energy of the particles. For a molecule like dibutyl naphthalenesulfonate, this allows for the detailed study of its conformation, its interaction with solvent molecules (typically water), and its aggregation with other surfactant molecules. mdpi.com Simulations can reveal how the flexible dibutyl chains and the rigid naphthalene (B1677914) group orient themselves to minimize energy, a key factor in its surfactant behavior.

Due to the large time and length scales involved in processes like micelle formation, full atomistic MD simulations can be computationally expensive. To address this, coarse-graining methods like DPD are often employed. researchgate.net In DPD, groups of atoms (e.g., a butyl chain, a naphthalene core, or a few water molecules) are represented as single "beads." This simplification allows for the simulation of larger systems for longer durations, making it feasible to predict emergent properties like the critical micelle concentration (CMC). rutgers.eduresearchgate.net

Key research findings from simulations of similar surfactants include:

Force Field Parameterization: The accuracy of any simulation depends on the parameters used in the force field. For novel molecules, these parameters are often derived by fitting to experimental data or results from higher-level quantum calculations. For dibutyl naphthalenesulfonate, parameters would be established for the naphthalene group, the alkyl chains, and the charged sulfonate headgroup to accurately reflect their interactions.

Solvent Interaction: Simulations show how water molecules structure themselves around the hydrophilic sulfonate group and are repelled from the hydrophobic naphthalene and butyl parts. This hydration behavior is fundamental to its solubility and amphiphilicity. nih.gov

Dynamic Behavior: Even at low temperatures, simulations can reveal significant mobility of molecules. For instance, studies on similar aromatic systems show that weakly bound molecules can move dynamically across surfaces, suggesting that dibutyl naphthalenesulfonate is not static when adsorbed to a particle. nih.gov

The table below summarizes typical parameters and outputs from molecular dynamics simulations relevant to studying dibutyl naphthalenesulfonate.

| Simulation Parameter/Output | Description | Relevance to Dibutyl Naphthalenesulfonate |

| Force Field | A set of functions and parameters used to calculate the potential energy of the system (e.g., CHARMM, AMBER, GROMOS). | Defines the interactions between atoms, dictating how the molecule moves and interacts with its environment. |

| Simulation Box | The defined volume (typically a cube or rectangular prism) containing the molecules for the simulation. | Represents the bulk solution or interface being studied. |

| Ensemble (e.g., NVT, NPT) | The set of thermodynamic variables held constant during the simulation (e.g., Number of particles, Volume, Temperature or Number of particles, Pressure, Temperature). | Ensures the simulation mimics realistic experimental conditions. |

| Radius of Gyration (Rg) | A measure of the size and compactness of a molecule or aggregate. | Tracks the formation and size of micelles. |